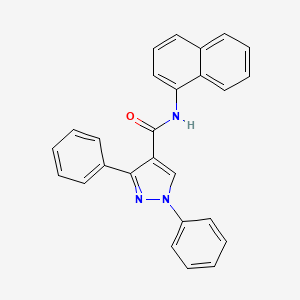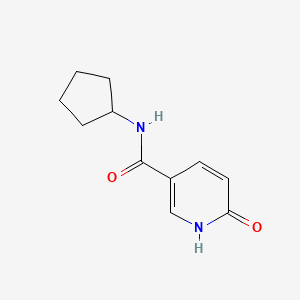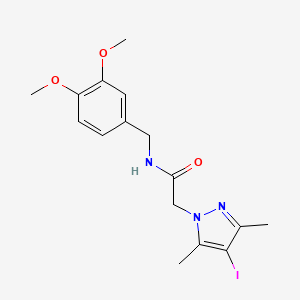![molecular formula C11H10N4O3S B6140908 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B6140908.png)
6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods.
Scientific Research Applications
6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol is not fully understood. However, it is believed to function as a metal ion chelator, forming stable complexes with metal ions such as copper and zinc. This property makes it an effective fluorescent probe for the detection of metal ions. In photodynamic therapy, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce tumor growth in animal models. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol in lab experiments is its ability to selectively detect metal ions such as copper and zinc. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol in scientific research. One direction is the development of new fluorescent probes for the detection of metal ions. Another direction is the exploration of its potential use in the treatment of diseases such as cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Conclusion:
In conclusion, 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol is a pyrimidine derivative that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Synthesis Methods
The synthesis of 6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol has been carried out using various methods, including the reaction of 4-nitrobenzyl chloride with 6-amino-2-mercapto-4-pyrimidinol in the presence of a base such as triethylamine. Another method involves the reaction of 4-nitrobenzyl bromide with 6-amino-2-mercapto-4-pyrimidinol in the presence of potassium carbonate. The yield of the compound varies depending on the method used.
properties
IUPAC Name |
4-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c12-9-5-10(16)14-11(13-9)19-6-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H3,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJRKEFSOZXOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-[(4-nitrobenzyl)sulfanyl]pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B6140850.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)



![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6140901.png)
![2-butyl-N-[3-(methylthio)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6140916.png)
![1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6140917.png)